Potassium-magnesium citrate

Content Navigation

Formulators seeking a bioavailable dual-mineral source often face segregation risks with physical blends. Potassium-Magnesium Citrate offers a single-molecule solution with a fixed 4:1:2 K:Mg:citrate molar ratio, eliminating blend inconsistencies. • Enables high-potency tablets with reduced pill burden. • Superior aqueous solubility for effervescent or liquid formulations. • Clinically proven citraturic response for kidney stone prophylaxis. • Gastric tolerance superior to inorganic salts.

Product Name

IUPAC Name

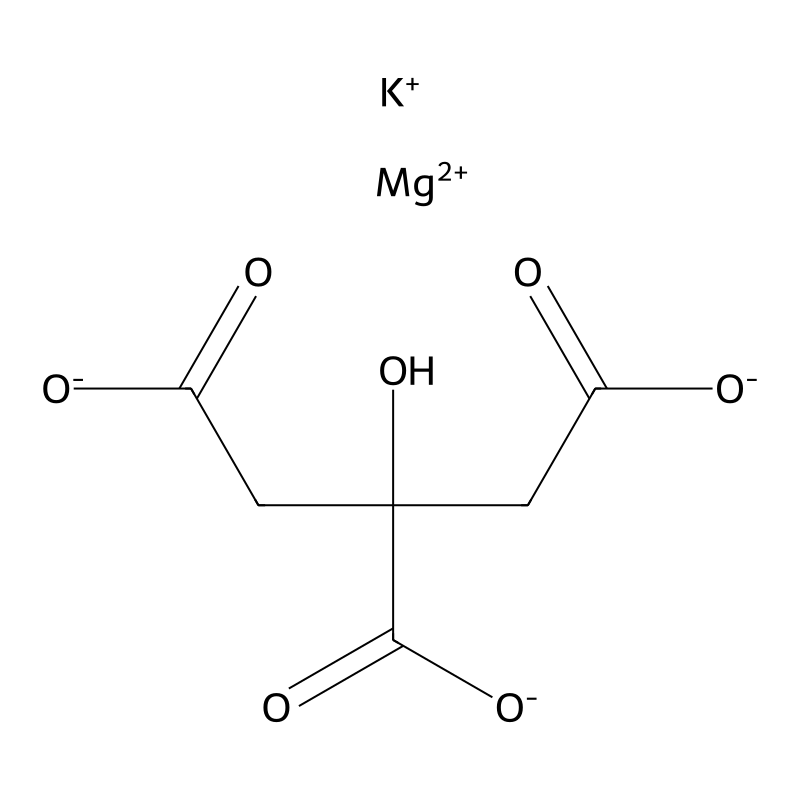

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Potassium-magnesium citrate (typically formulated as tetrapotassium monomagnesium dicitrate, K4Mg(C6H5O7)2) is a highly soluble, single-molecule dual-mineral salt utilized in advanced dietary supplements and pharmaceutical formulations. Unlike physical blends of separate mineral salts, this compound provides a fixed 4:1:2 molar ratio of potassium, magnesium, and citrate. For procurement professionals and formulators, it offers exceptional bulk density and aqueous solubility, eliminating segregation risks during powder blending and enabling high-potency solid dosage forms without the gastrointestinal distress associated with inorganic magnesium sources like magnesium oxide. [1]

Research Fit

Attempting to substitute potassium-magnesium citrate with a physical mixture of potassium citrate and magnesium citrate—or cheaper alternatives like potassium chloride and magnesium oxide—introduces critical formulation and clinical failures. Physical mixtures often suffer from variable bulk densities, leading to uneven active pharmaceutical ingredient (API) distribution and segregation during tableting. Clinically, inorganic substitutes like magnesium oxide exhibit poor bioavailability and induce dose-limiting diarrhea, while potassium chloride can cause severe gastric irritation. Furthermore, administering the salts separately fails to achieve the synergistic citraturic response provided by the single-salt matrix, which relies on simultaneous magnesium delivery to block renal citrate reabsorption. [1]

Substitution Risk

Superior Citraturic Efficacy for Nephrolithiasis Formulations

In a comparative metabolic study, potassium-magnesium citrate demonstrated a significantly higher citraturic response than individual citrate salts. Following a single load, the cumulative increment in urinary citrate was 129 mg/day for potassium-magnesium citrate, compared to 105 mg/day for potassium citrate and only 35 mg/day for magnesium citrate.[1]

| Evidence Dimension | Cumulative increment in urinary citrate post-load |

| Target Compound Data | 129 mg/day |

| Comparator Or Baseline | Potassium citrate (105 mg/day) |

| Quantified Difference | +22.8% greater increase in urinary citrate |

| Conditions | 24-hour timed urine collection in normal volunteers following stabilized metabolic diet and single load |

Proves that the dual-mineral salt is more efficacious for kidney stone prophylaxis than standard potassium citrate, justifying its selection as a premium API.

Enhanced Alkalinizing Power for Uric Acid and Cystine Stone Management

Potassium-magnesium citrate provides a more potent alkalinizing effect than an equivalent potassium dose of potassium citrate. In a controlled trial, urinary pH rose from a baseline of 6.06 to 6.68 during potassium-magnesium citrate therapy, whereas it only reached 6.48 during standard potassium citrate therapy.[1]

| Evidence Dimension | Urinary pH increase |

| Target Compound Data | pH 6.68 |

| Comparator Or Baseline | Potassium citrate (pH 6.48) |

| Quantified Difference | +0.20 higher pH unit increase |

| Conditions | Patients with calcium nephrolithiasis treated with equivalent potassium doses (approx. 50 mEq/day) for 7 days |

The superior pH modulation makes this compound the preferred choice for formulators targeting uric acid and cystine stone dissolution, which require aggressive urinary alkalinization.

Formulation Efficiency and Reduced Pill Burden

The unique 4:1:2 stoichiometry of tetrapotassium monomagnesium dicitrate allows for exceptionally high-density tableting. A single standard-sized tablet of potassium-magnesium citrate can deliver 21 mEq of total active ions (7 mEq K, 3.5 mEq Mg, 10.5 mEq citrate). In contrast, a similarly sized commercial potassium citrate tablet delivers only 10 mEq of active ions (5 mEq K, 5 mEq citrate). [1]

| Evidence Dimension | Total active ion delivery per standard tablet |

| Target Compound Data | 21 mEq total ions (7 mEq K, 3.5 mEq Mg, 10.5 mEq citrate) |

| Comparator Or Baseline | Commercial potassium citrate tablet (10 mEq total ions) |

| Quantified Difference | +110% higher active ion density per tablet |

| Conditions | Standard solid dosage tablet formulation without wax matrix |

Allows manufacturers to reduce the required pill burden for patients by over 30% while simultaneously adding magnesium, drastically improving patient compliance and product marketability.

High Aqueous Solubility for Liquid Formulations

Potassium-magnesium citrate exhibits rapid and complete aqueous solubility, critical for liquid formulations. A high single dose equivalent to 4 tablets (28 mEq K, 14 mEq Mg, 42 mEq citrate) achieves complete dissolution in 300 mL of water at 37°C within 15 minutes, leaving no cloudiness or precipitate. [1]

| Evidence Dimension | Aqueous dissolution time |

| Target Compound Data | Complete dissolution in <15 minutes |

| Comparator Or Baseline | Standard industrial requirement for clear liquid formulations |

| Quantified Difference | Zero precipitation or cloudiness at 84 mEq total ion load |

| Conditions | 300 mL water at 37°C |

Ensures seamless processability for manufacturers producing clear liquid oral solutions, effervescent powders, and ready-to-drink functional beverages.

High-Density Solid Dosage Forms for Electrolyte Replenishment

Because of its 4:1:2 stoichiometric ratio and high active-ion density per gram, potassium-magnesium citrate is the optimal API for manufacturing high-potency electrolyte tablets and capsules. It allows formulators to deliver clinically relevant doses of both potassium and magnesium while significantly reducing the pill burden compared to using separate potassium citrate and magnesium citrate salts. [1]

Prophylactic Pharmaceuticals for Nephrolithiasis

Driven by its superior citraturic response and enhanced alkalinizing power, this compound is highly recommended for formulating prescription or OTC prophylactics targeting calcium oxalate, uric acid, and cystine kidney stones. Its ability to simultaneously raise urinary pH and citrate levels outperforms standard potassium citrate therapies. [2]

Clear Liquid Oral Solutions and Effervescent Powders

The compound's rapid and complete aqueous solubility makes it an ideal precursor for liquid oral solutions, effervescent drink mixes, and functional beverages. It dissolves fully without leaving the gritty residue or cloudy suspension typically associated with poorly soluble magnesium sources like magnesium oxide or magnesium carbonate. [1]

Co-Therapy for Thiazide-Induced Hypokalemia

Thiazide diuretics frequently induce both potassium and magnesium depletion. Potassium-magnesium citrate is uniquely suited for co-formulation or adjunctive therapy in these patients, as it provides highly bioavailable replenishment of both intracellular cations in a single, gastrointestinally tolerated salt, avoiding the gastric irritation of potassium chloride. [3]

Application Fit

References

- [1] European Patent Office, 'Dietary supplementation with potassium magnesium citrate,' EP0429157B1.

- [2] Pak, C. Y., et al. 'Bioavailability of potassium and magnesium, and citraturic response from potassium-magnesium citrate.' The Journal of Urology 145.4 (1991): 830-833.

- [3] Markowitz, G. S., et al. 'Physicochemical action of potassium-magnesium citrate in nephrolithiasis: alkali therapy.' Journal of Bone and Mineral Research (1992).

Explore Compound Types